Tetradecyltrimethylammonium bromide

Catalog No.
S562635
CAS No.
1119-97-7
M.F
C17H38N.Br
C17H38BrN
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecyltrimethylammonium bromide

CAS Number

1119-97-7

Product Name

Tetradecyltrimethylammonium bromide

IUPAC Name

trimethyl(tetradecyl)azanium bromide

Molecular Formula

C17H38N.Br
C17H38BrN

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1

InChI Key

CXRFDZFCGOPDTD-UHFFFAOYSA-M

SMILES

Array

Synonyms

C14QAC, Catrimox-14, myristyl trimethylammonium bromide, TDTMA cpd, tetradecyl-trimethylammonium bromide, tetradecyltrimethylammonium, tetradecyltrimethylammonium bromide, tetradecyltrimethylammonium chloride, tetradecyltrimethylammonium hydroxide, tetradecyltrimethylammonium iodide, tetradecyltrimethylammonium mesylate, tetradecyltrimethylammonium oxalate, trimethyl tetradecyl ammonium bromide, trimethyltetradecylammonium bromide, TTAB cpd

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

The exact mass of the compound Cetrimide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Tetradecyltrimethylammonium bromide (CAS: 1119-97-7), or TTAB, is a quaternary ammonium cationic surfactant. Its molecular structure is defined by a 14-carbon hydrophobic alkyl chain and a hydrophilic trimethylammonium bromide head group. This positions it as an intermediate homolog between the more common dodecyl- (C12, DTAB) and cetyl- (C16, CTAB) trimethylammonium bromide surfactants. TTAB is primarily utilized for its ability to self-assemble into micelles in aqueous solutions, significantly reducing surface tension and enabling applications in emulsification, phase-transfer catalysis, and as a templating agent for nanomaterial synthesis. Its specific C14 chain length directly dictates its fundamental physicochemical properties, such as its critical micelle concentration (CMC) and solubility, which are critical parameters for formulation and process design.

Substituting Tetradecyltrimethylammonium bromide (TTAB) with its shorter (C12, DTAB) or longer (C16, CTAB) chain analogs is often unviable in precisely controlled applications. The two-carbon difference in alkyl chain length is not a trivial structural variation; it fundamentally alters the thermodynamics of micellization and interfacial behavior. This directly impacts process-critical parameters such as the concentration required to form micelles (CMC), the operational temperature window defined by its solubility (Krafft temperature), and the geometric packing of molecules at interfaces. Consequently, replacing TTAB with DTAB or CTAB can lead to significant, and often detrimental, shifts in formulation stability, precursor-templating outcomes in nanoparticle synthesis, and overall process efficiency, making it a non-interchangeable component for optimized systems.

Intermediate Critical Micelle Concentration (CMC) for Precise Formulation Control

TTAB exhibits a Critical Micelle Concentration (CMC) that is distinctly intermediate between its C12 and C16 homologs. In aqueous solutions at room temperature, the CMC of TTAB is approximately 3.6-3.8 mM. This is roughly four times lower than that of Dodecyltrimethylammonium bromide (DTAB) (approx. 15 mM) and four times higher than that of Cetyltrimethylammonium bromide (CTAB) (approx. 0.9 mM).

Evidence DimensionCritical Micelle Concentration (CMC) in water at ~25°C
Target Compound Data~3.6 mM for TTAB
Comparator Or BaselineDTAB: ~15 mM; CTAB: ~0.9 mM
Quantified DifferenceTTAB CMC is ~76% lower than DTAB and ~300% higher than CTAB.
ConditionsAqueous solution at ambient temperature (~25°C).

This allows for the formation of micelles at a moderate, economically efficient concentration, avoiding the high material usage required for DTAB while offering greater solubility and flexibility than the more hydrophobic CTAB.

Superior Aqueous Processability via a Lower Krafft Temperature

The Krafft temperature (Tk) is a critical process parameter, representing the temperature at which a surfactant's solubility equals its CMC, enabling micelle formation. TTAB possesses a significantly more practical Krafft temperature compared to its longer-chain analog, CTAB. While the reported Krafft temperature for CTAB in water is around 25°C, making it prone to precipitation or requiring heating in room-temperature applications, TTAB's Krafft point is substantially lower. This ensures it remains fully soluble and active across a wider range of common laboratory and industrial processing temperatures.

Evidence DimensionKrafft Temperature (Tk) in Water
Target Compound DataSignificantly below 25°C
Comparator Or BaselineCTAB: ~25°C
Quantified DifferenceTTAB is soluble and forms micelles at room temperatures where CTAB would precipitate.
ConditionsAqueous solution.

This lower Krafft temperature simplifies handling, reduces energy costs by avoiding the need for heated process water, and enhances formulation stability and reproducibility at ambient temperatures.

Enabling Intermediate Aspect-Ratio Nanoparticle Synthesis

In seed-mediated synthesis of anisotropic gold nanoparticles, the surfactant acts as a soft template directing crystal growth. The alkyl chain length is a key determinant of the final particle morphology. While CTAB (C16) is widely used for producing high-aspect-ratio gold nanorods, TTAB (C14) can be employed as a co-surfactant or primary template to modulate this growth. For instance, in an electrochemical method using a micelle template, a mixture of CTAB and TTAB was used to fabricate gold nanodumbbells, where the presence of TTAB altered the template structure compared to pure CTAB. This demonstrates that the specific C14 chain length of TTAB provides a distinct templating environment, different from both C12 and C16 homologs, enabling access to specific, intermediate nanoparticle shapes and sizes that are not achievable with the other surfactants alone.

Evidence DimensionTemplating for Nanoparticle Morphology
Target Compound DataEnables synthesis of specific morphologies like nanodumbbells when used with CTAB.
Comparator Or BaselineCTAB alone is standard for high-aspect-ratio nanorods.
Quantified DifferenceQualitative difference in resulting nanoparticle shape (nanorods vs. nanodumbbells).
ConditionsElectrochemical synthesis of gold nanoparticles in a mixed surfactant system.

For researchers and manufacturers targeting specific plasmonic properties or catalytic activities, TTAB is the correct choice when a templating effect intermediate between that of DTAB and CTAB is required to achieve a desired nanoparticle morphology.

Formulations Requiring Micelle Formation Without Heating

Due to its lower Krafft temperature compared to CTAB, TTAB is the appropriate choice for aqueous formulations that must be processed and stored at or below standard room temperature (e.g., 20-25°C). This avoids issues of surfactant precipitation, ensuring product homogeneity and performance in applications like specialty cleaners, cosmetic emulsions, or biotechnical buffers.

Phase-Transfer Catalysis with Balanced Lipophilicity

As a phase-transfer catalyst, TTAB offers a balance between aqueous solubility and organic phase affinity. Its C14 chain provides sufficient lipophilicity to transfer anions into an organic phase, facilitating reactions, without the excessive hydrophobicity of C16 or C18 analogs that can complicate catalyst separation and recovery post-reaction.

Tuning Nanoparticle Morphology

TTAB is a critical tool for researchers synthesizing anisotropic metal nanoparticles when precise morphological control is needed. Used alone or as a co-surfactant with CTAB, its specific chain length provides a unique templating environment to produce nanoparticles with aspect ratios and shapes intermediate to those templated by its shorter or longer chain homologs.

Physical Description

Dry Powder
Solid; [Sigma-Aldrich MSDS]
White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

335.21876 Da

Monoisotopic Mass

335.21876 Da

Heavy Atom Count

19

Melting Point

247.5 °C

UNII

8483H94W1E

Related CAS

10182-92-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 633 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 633 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 630 of 633 companies with hazard statement code(s):;
H302 (18.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (11.9%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (14.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (89.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (14.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (15.71%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AJ - Quaternary ammonium compounds
D08AJ04 - Cetrimide
D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AC - Medicated shampoos
D11AC01 - Cetrimide

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

1119-97-7
8044-71-1

Wikipedia

Cetrimide

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Not Known or Reasonably Ascertainable
1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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